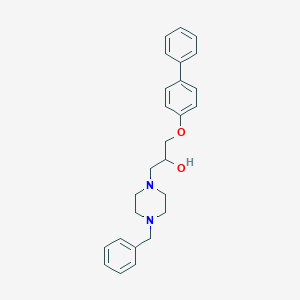
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol, also known as BPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPOP is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The compound '1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol' can be synthesized using a multi-step reaction pathway. The synthesis involves the reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol, followed by the reaction of the resulting product with 4-bromodiphenyl ether. The final step involves the reduction of the resulting compound to obtain the desired product.
Starting Materials
4-benzylpiperazine, 4-bromophenylpropan-2-ol, 4-bromodiphenyl ether, reducing agent
Reaction
Step 1: Reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol in the presence of a suitable solvent and base to obtain the intermediate product., Step 2: Reaction of the intermediate product with 4-bromodiphenyl ether in the presence of a suitable solvent and base to obtain the desired product., Step 3: Reduction of the resulting compound using a suitable reducing agent to obtain the final product.
Mécanisme D'action
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, an enzyme that catalyzes the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol increases the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects.
Effets Biochimiques Et Physiologiques
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have several biochemical and physiological effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol can increase the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to reduce oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has several advantages for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in various physiological and pathological conditions. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is also relatively stable and can be easily synthesized in the lab. However, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has some limitations for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has low solubility in water, which can make it difficult to administer in animal studies. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol. One potential direction is to study the effects of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol on other monoamine oxidase isoforms such as MAO-A. Another potential direction is to investigate the potential clinical applications of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, future studies could focus on optimizing the synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol and developing more effective delivery methods for animal studies. Overall, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a promising compound that has the potential to make significant contributions to scientific research in the future.
Applications De Recherche Scientifique
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential applications in various fields such as neuroprotection, antidepressant, and antiparkinsonian agents. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to protect dopaminergic neurons from oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have antidepressant effects by increasing the levels of dopamine and serotonin in the brain.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOUMLRYSZTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

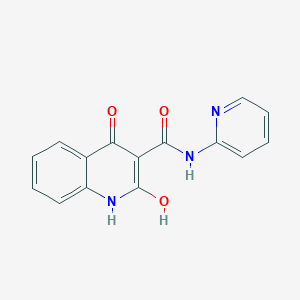
![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)
![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
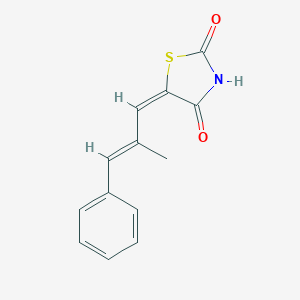

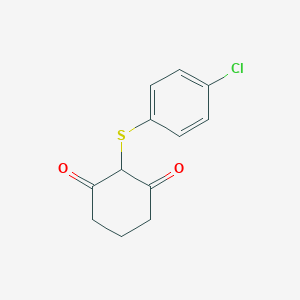
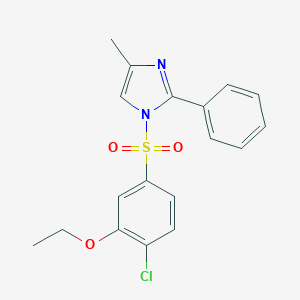
![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
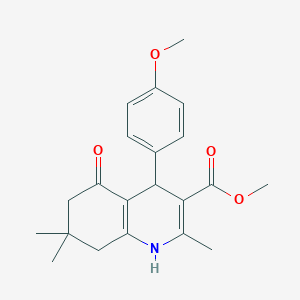
![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)
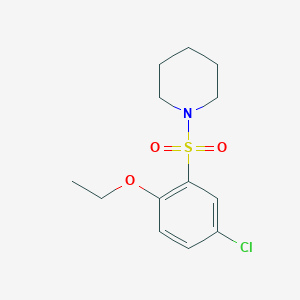
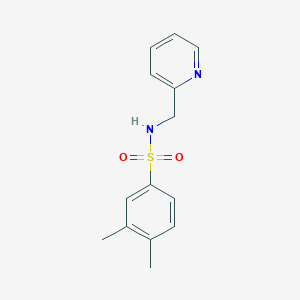
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351589.png)